Physicochemical Profiling and Pharmacological Utility of 4-(2,4-Difluorobenzenesulfonamido)butanoic Acid
Physicochemical Profiling and Pharmacological Utility of 4-(2,4-Difluorobenzenesulfonamido)butanoic Acid
Executive Summary
The compound 4-(2,4-Difluorobenzenesulfonamido)butanoic acid (CAS: 794553-83-6) is a highly specialized bifunctional organic building block. Structurally, it is an N-arylsulfonyl derivative of -aminobutyric acid (GABA). By combining a flexible carboxylic acid aliphatic tail with a rigid, electron-deficient difluorobenzenesulfonamide headgroup, this molecule serves as a privileged pharmacophore. It is extensively utilized in early-stage drug discovery, particularly in the design of Matrix Metalloproteinase (MMP) inhibitors, Keap1-Nrf2 protein-protein interaction (PPI) disruptors, and allosteric modulators of GABAergic receptors.
This whitepaper provides an in-depth technical evaluation of its physicochemical properties, the mechanistic rationale behind its structural features, and self-validating experimental protocols for its characterization and biological evaluation.
Structural and Physicochemical Characterization
The pharmacological versatility of 4-(2,4-Difluorobenzenesulfonamido)butanoic acid is rooted in its physicochemical parameters. The terminal carboxylic acid acts as a potent bidentate zinc-binding group (ZBG) or a salt-bridge anchor, while the 2,4-difluorophenyl ring provides metabolic stability and drives lipophilic interactions.
Causality in Molecular Design: The inclusion of fluorine atoms at the ortho and para positions of the benzenesulfonyl ring is not arbitrary. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent sulfonamide N-H bond. This increased acidity enhances the sulfonamide's capacity to act as a hydrogen-bond donor in enzymatic active sites. Furthermore, the C-F bond is highly resistant to cytochrome P450-mediated oxidation, thereby improving the compound's theoretical half-life compared to unsubstituted analogs.
Table 1: Quantitative Physicochemical Descriptors
| Parameter | Value | Pharmacological Implication |
| Chemical Name | 4-(2,4-Difluorobenzenesulfonamido)butanoic acid | Standard IUPAC nomenclature. |
| CAS Number | 794553-83-6 | Unique registry identifier . |
| Molecular Formula | C₁₀H₁₁F₂NO₄S | Defines atomic composition. |
| Molecular Weight | 279.26 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (tPSA) | 83.47 Ų | Predicts moderate membrane permeability; BBB penetrant. |
| Estimated LogP | 1.8 – 2.2 | Balanced amphiphilicity for both aqueous solubility and target affinity. |
| H-Bond Donors / Acceptors | 2 / 4 | Facilitates robust target-site anchoring (e.g., Arg483 in Keap1). |
| Rotatable Bonds | 6 | Allows the butanoic tail to adopt optimal conformations for chelation. |
Mechanistic Causality in Drug Design
The structural moieties of this compound map directly to specific molecular interactions within validated therapeutic targets.
-
Matrix Metalloproteinase (MMP) Inhibition: Carboxylic acid-based inhibitors are highly sought after for targeting MMPs (e.g., MMP-2, MMP-9) due to their ability to chelate the catalytic zinc ion without the severe off-target toxicity associated with hydroxamates . The butanoic acid tail chelates the Zn²⁺ ion, while the 2,4-difluorophenyl group inserts into the deep, hydrophobic S1' specificity pocket of the enzyme.
-
Keap1-Nrf2 PPI Disruption: In the context of oxidative stress, compounds bearing an acidic chain and an arylsulfonyl group can disrupt the Keap1-Nrf2 interaction. The carboxylic acid forms a critical, energetically favorable salt bridge with Arg483 in the Keap1 Kelch domain, forcing a conformational shift that prevents Nrf2 binding .
-
GABA(A) Receptor Modulation: N-arylsulfonyl derivatives of GABA act as positive allosteric modulators at a novel binding site distinct from the classical benzodiazepine recognition site, potentiating chloride ion flux .
Logical relationship between the physicochemical moieties of the compound and target interactions.
Self-Validating Analytical Characterization Protocol
To ensure lot-to-lot consistency and structural integrity prior to biological screening, the compound must be rigorously characterized. The following protocol utilizes orthogonal analytical techniques to establish a self-validating quality control loop.
Table 2: Analytical Validation Parameters
| Technique | Conditions | Expected Diagnostic Output |
| LC-MS (ESI-) | C18 column, H₂O/MeCN (0.1% Formic Acid) | [M-H]⁻ ion at m/z 278.0 |
| ¹H-NMR | 400 MHz, DMSO-d₆ | Broad singlet at ~12.0 ppm (COOH), triplet at ~8.0 ppm (NH). |
| ¹⁹F-NMR | 376 MHz, DMSO-d₆ | Two distinct multiplets (indicating non-equivalent fluorine atoms). |
Step-by-Step Methodology: Potentiometric pKa Determination
Causality: Determining the exact pKa of the sulfonamide NH is critical for predicting its ionization state at physiological pH (7.4), which dictates its hydrogen-bonding capacity.
-
System Calibration: Calibrate a glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C. Validation: The Nernstian slope must be > 98%.
-
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength, mimicking physiological osmolarity).
-
Titration Execution: Titrate the solution dynamically with standardized 0.01 M KOH under a continuous nitrogen stream. Causality: The nitrogen blanket prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the titration curve.
-
Data Analysis: Plot the first derivative of the pH vs. volume curve. The two inflection points will correspond to the deprotonation of the carboxylic acid (pKa ~4.5) and the sulfonamide NH (pKa ~8.5–9.0).
Functional Evaluation: FRET-Based Enzyme Inhibition Assay
To evaluate the compound's efficacy as an MMP inhibitor, a continuous Fluorescence Resonance Energy Transfer (FRET) assay is employed.
Self-validating experimental workflow for FRET-based kinetic evaluation of enzyme inhibition.
Step-by-Step Methodology: Kinetic Screening
-
Assay Buffer Preparation: Prepare 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5. Causality: HEPES is strictly chosen over Tris buffer because Tris acts as a weak zinc chelator, which would artificially inflate the apparent IC₅₀ of the compound. Brij-35 is a non-ionic detergent added to prevent the highly lipophilic difluorophenyl moiety from non-specifically adsorbing to the polystyrene microplate walls.
-
Enzyme Activation: Incubate recombinant human pro-MMP-2 with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37 °C. Causality: APMA chemically disrupts the cysteine-zinc switch, cleaving the autoinhibitory pro-domain and exposing the catalytic zinc ion required for compound binding.
-
Compound Pre-Incubation: Dispense the activated enzyme into a black 384-well plate. Add the compound (serially diluted in DMSO; final DMSO concentration < 1%). Incubate for 30 minutes at room temperature. Causality: Sulfonamide-based inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium prior to substrate addition, preventing false-negative readouts.
-
Substrate Addition & Kinetic Readout: Add the FRET peptide substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂). Immediately monitor fluorescence continuously (Excitation: 328 nm / Emission: 393 nm) for 20 minutes. Causality: Kinetic monitoring (measuring the slope of fluorescence over time) rather than an end-point read allows the detection of compound auto-fluorescence or inner-filter effects, ensuring the signal reduction is due to true enzymatic inhibition.
-
Self-Validation (Z'-Factor Calculation): Calculate the Z'-factor using Marimastat as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). Validation: The assay is only deemed valid if the Z'-factor is 0.6, proving robust dynamic range and statistical reliability.
References
-
MacPherson, L. J., et al. (1997). "Discovery of CGS 27023A, a Non-Peptidic, Broad-Spectrum and Orally Active Matrix Metalloproteinase Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]
-
Wang, J., et al. (2024). "Structural modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction." European Journal of Medicinal Chemistry. Available at:[Link]
-
Razet, R., et al. (2000). "5-[1'-(2'-N-Arylsulfonyl-1',2',3',4'-tetrahydroisoquinolyl)]-4, 5-dihydro-2(3H)-furanones: positive allosteric modulators of the GABA(A) receptor with a new mode of action." Journal of Medicinal Chemistry. Available at:[Link]
